Dantrolene is a medication with a variety of clinical applications, most notably recognized for its role in the treatment of malignant hyperthermia, a potentially fatal condition triggered by certain anesthetics and neuromuscular blocking agents. The drug's therapeutic efficacy stems from its ability to modulate intracellular calcium levels, which is crucial in managing conditions related to abnormal calcium dynamics within cells5.
In the field of neurology, dantrolene has demonstrated protective effects against excitotoxicity, a process implicated in neuronal damage following ischemic events such as stroke. Studies have shown that dantrolene can prevent glutamate-induced cytotoxicity and the associated increase in intracellular calcium levels in cultured cerebral cortical neurons. This suggests that dantrolene may have therapeutic potential in conditions involving excitotoxic neuronal degeneration, such as ischemia and hypoxia1 3.
Recent research has expanded the potential applications of dantrolene to oncology, where it has been implicated in the modulation of cancer stemness features. For instance, the long noncoding RNA (lncRNA) DANCR has been found to increase stemness characteristics of hepatocellular carcinoma (HCC) cells, with dantrolene's action on intracellular calcium possibly playing a role in this process. The modulation of DANCR expression has been shown to affect tumor progression and could serve as a prognostic biomarker and therapeutic target for HCC2. Similarly, in osteosarcoma, DANCR has been observed to promote tumor growth and metastasis by upregulating the receptor tyrosine kinase AXL via inhibition of miR-33a-5p, suggesting another avenue where dantrolene's effects on cellular signaling could be of interest4.
Beyond its neuroprotective and potential anticancer roles, dantrolene is also used in the management of spasticity, where it helps to alleviate muscle stiffness and spasms. Its use has been extended to other conditions such as neuroleptic malignant syndrome and intoxication with drugs like Ecstasy, where disturbances in calcium homeostasis play a part in the pathophysiology5.
Dantamacrin is classified as a direct-acting skeletal muscle relaxant. It is primarily utilized in the treatment of conditions characterized by excessive muscle contraction, such as malignant hyperthermia and neuroleptic malignant syndrome. Dantamacrin is derived from the hydantoin family of compounds and is structurally related to dantrolene, which was first synthesized in 1967 by Snyder and colleagues. The compound's interaction with the ryanodine receptor 1 makes it crucial for regulating calcium ion release in muscle cells .
The synthesis of Dantamacrin involves several key steps:
This multi-step process exemplifies the complexity involved in synthesizing pharmacologically active compounds.
Dantamacrin has the following molecular formula: C₁₄H₁₀N₄O₅, with a molar mass of approximately 314.257 g/mol. Its structure features:
The molecular structure can be represented using SMILES notation as follows: C1=CC=C(C=C1)C(=O)N2C(=O)N(C(=O)N2)C(C=C)C=C
. This representation highlights the complexity and connectivity of atoms within the molecule, crucial for its function .
Dantamacrin undergoes several notable chemical reactions:
These reactions are essential for understanding how Dantamacrin can be modified for enhanced efficacy or reduced side effects.
The mechanism of action of Dantamacrin involves its binding to the ryanodine receptor 1, located on the sarcoplasmic reticulum of skeletal muscle cells. By inhibiting calcium ion release from this receptor, Dantamacrin effectively decreases intracellular calcium concentrations, which are critical for muscle contraction. This action leads to muscle relaxation, making it particularly useful in clinical settings where muscle rigidity needs to be managed .
Dantamacrin exhibits several important physical and chemical properties:
These properties are critical for determining dosing regimens and understanding potential interactions with other medications.
Dantamacrin has several scientific applications:
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3